(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide
Overview
Description
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide typically involves the reaction of cyanoacetamide with dimethylamine and a suitable aryl halide. One common method is the reaction of cyanoacetamide with dimethylamine in the presence of a base such as sodium hydride, followed by the addition of an aryl halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with bases like sodium hydride or potassium carbonate.
Condensation Reactions: Aldehydes and ketones are commonly used, often in the presence of acidic or basic catalysts.
Cyclization Reactions: Cyclization can be induced by heating or using specific catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrimidines, and isoxazoles .
Scientific Research Applications
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- 2-cyano-3-(dimethylamino)-N-(4-methylphenyl)acrylamide
- 2-cyano-3-(dimethylamino)-N-(4-chlorophenyl)acrylamide
Uniqueness
(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQRAHUZMNXWFV-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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